Tetramethylene-D8 sulfone
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Overview
Description
Tetramethylene-D8 sulfone is a deuterated analog of thiolane 1,1-dioxide, also known as sulfolane. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including chemistry and materials science, due to its unique isotopic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethylene-D8 sulfone typically involves the deuteration of thiolane 1,1-dioxide. This can be achieved through the following steps:
Deuteration of Thiolane: Thiolane is subjected to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Oxidation: The deuterated thiolane is then oxidized using an oxidizing agent like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form this compound.
Industrial Production Methods: Industrial production of this compound would follow similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: It can be reduced back to its corresponding thiolane derivative.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
Tetramethylene-D8 sulfone has several applications in scientific research:
Chemistry: Used as a solvent in deuterium labeling studies and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of Tetramethylene-D8 sulfone is primarily related to its deuterium content. Deuterium atoms form stronger bonds compared to hydrogen, leading to altered reaction kinetics and stability. This can affect the compound’s interaction with molecular targets and pathways, making it useful in various applications where isotopic effects are significant.
Comparison with Similar Compounds
Thiolane 1,1-dioxide (Sulfolane): The non-deuterated analog.
Deuterated Solvents: Such as deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6).
Uniqueness: Tetramethylene-D8 sulfone is unique due to its complete deuteration, which imparts distinct physical and chemical properties. Compared to its non-deuterated analog, it exhibits different reaction kinetics, stability, and NMR spectral characteristics, making it valuable in specialized research and industrial applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2/i1D2,2D2,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJUTPCZVOIRIF-SVYQBANQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51219-88-6 |
Source
|
Record name | 51219-88-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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